1-(2-Phenyloxolan-2-yl)methanamine hydrochloride
Description
1-(2-Phenyloxolan-2-yl)methanamine hydrochloride is a secondary amine hydrochloride derivative characterized by a tetrahydrofuran (oxolane) ring substituted with a phenyl group at the 2-position and a methanamine group. Its molecular formula is C₁₁H₁₆ClNO, with a molecular weight of 213.71 g/mol . The compound features a bicyclic structure combining an aromatic phenyl group and a saturated oxygen-containing heterocycle, which may influence its physicochemical properties, such as solubility and lipophilicity.
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
(2-phenyloxolan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c12-9-11(7-4-8-13-11)10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2;1H |
InChI Key |
XNPBQXODKOSCRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)(CN)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Phenyloxolan-2-yl)methanamine hydrochloride typically involves several steps. One common method starts with the preparation of the phenyloxolan ring, followed by the introduction of the methanamine group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Phenyloxolan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(2-Phenyloxolan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(2-phenyloxolan-2-yl)methanamine hydrochloride with structurally or functionally related compounds:
Structural and Functional Analysis
Aromatic vs. Heterocyclic Backbones: The target compound’s oxolane ring provides a saturated oxygen heterocycle, enhancing solubility compared to fully aromatic analogs like 1-(2-phenoxyphenyl)methanamine hydrochloride . However, the benzofuran derivative (C₁₅H₁₄ClNO) introduces a fused oxygen-containing heteroaromatic system, which may increase π-π stacking interactions in receptor binding .
Fluorine and methoxy substituents in cyclopropylmethylamine analogs (e.g., compound 39 in ) demonstrate serotonin receptor selectivity, suggesting that similar electronegative groups in the target compound could modulate receptor affinity .
Pharmacological Potential: While the target compound lacks explicit activity data, structurally related compounds (e.g., serotonin 2C agonists) highlight the importance of amine hydrochlorides in CNS drug development. The oxolane ring’s conformational flexibility may mimic cyclic amine scaffolds used in neurotransmitter analogs .
Safety and Handling: Limited toxicology data are available for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
